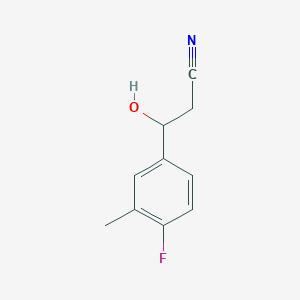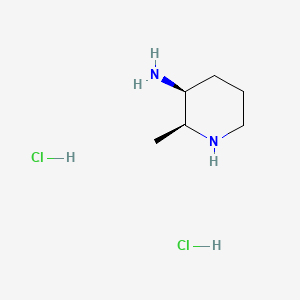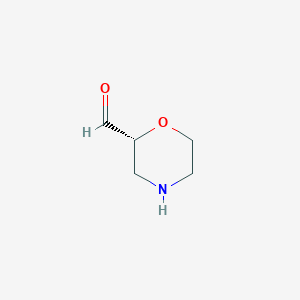![molecular formula C18H23ClN2O4 B13512113 tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate](/img/structure/B13512113.png)
tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Chlorination: The indole core is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Amination: The chlorinated indole undergoes nucleophilic substitution with tert-butyl carbamate to introduce the tert-butoxycarbonyl (Boc) protected amino group.
Esterification: The final step involves esterification with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines in polar aprotic solvents.
Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Substituted Indoles: Introduction of various functional groups at the chloro position.
Free Amines: Removal of the Boc group yields the corresponding amine.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its indole core.
Fluorescent Probes: Modified versions can be used as fluorescent probes in biological imaging.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Anticancer Agents: Studied for its cytotoxic effects on cancer cells.
Industry
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the Boc-protected amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-amino-2-chloro-1H-indole-1-carboxylate
- tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-1H-indole-1-carboxylate
- tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-2-bromo-1H-indole-1-carboxylate
Uniqueness
The presence of both the chloro and Boc-protected amino groups in tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate makes it a versatile intermediate for further functionalization. This dual functionality is not commonly found in similar compounds, providing unique opportunities for synthetic modifications and applications in various fields.
Properties
Molecular Formula |
C18H23ClN2O4 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
tert-butyl 2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]indole-1-carboxylate |
InChI |
InChI=1S/C18H23ClN2O4/c1-17(2,3)24-15(22)20-13-11-9-7-8-10-12(11)21(14(13)19)16(23)25-18(4,5)6/h7-10H,1-6H3,(H,20,22) |
InChI Key |
ABAWZJJQEAQFDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N(C2=CC=CC=C21)C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


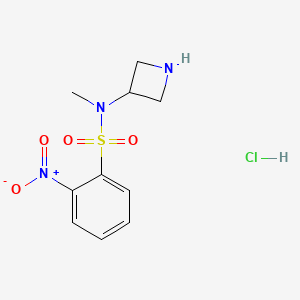


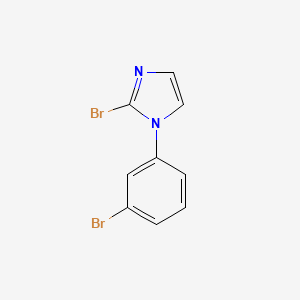
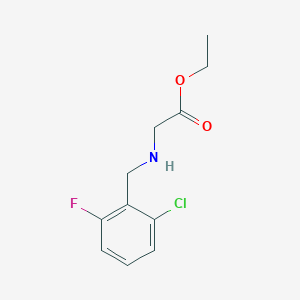
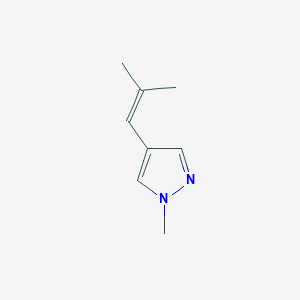
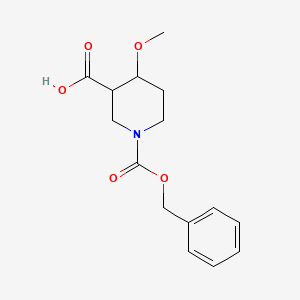
![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B13512083.png)
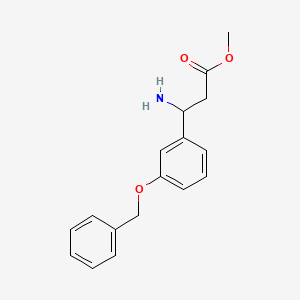
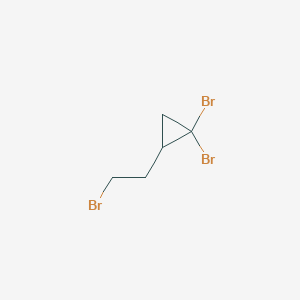
![2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13512102.png)
